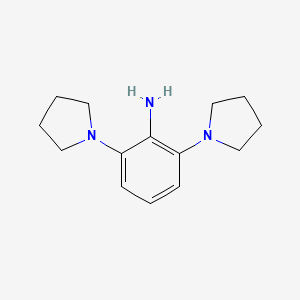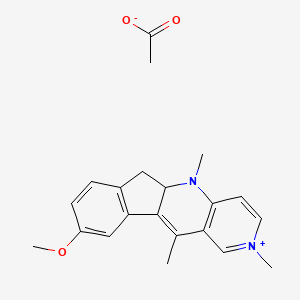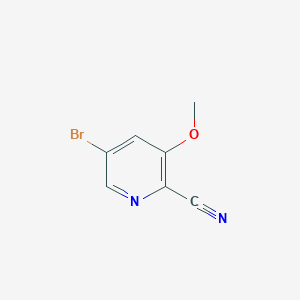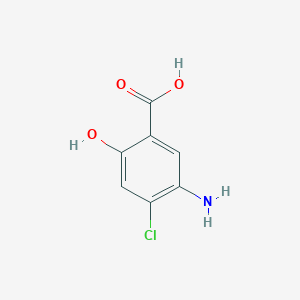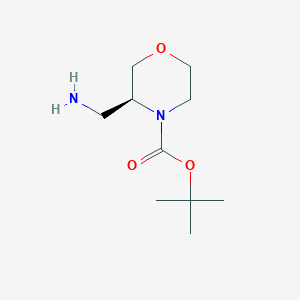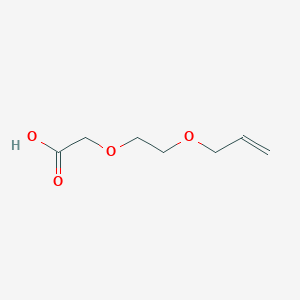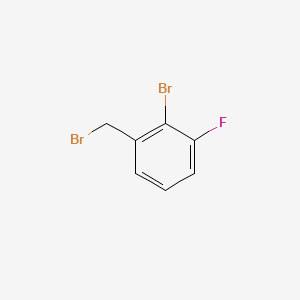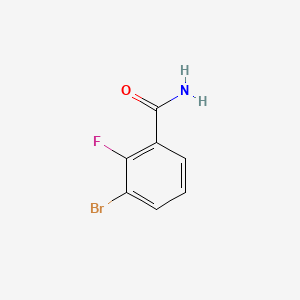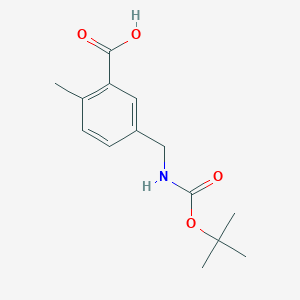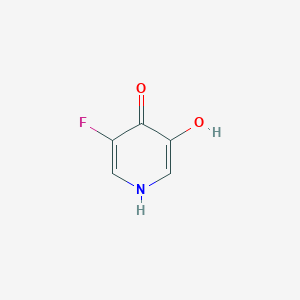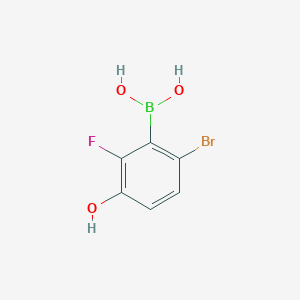
(6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid
Übersicht
Beschreibung
“(6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid” is a boronic acid derivative . It plays a significant role in the field of medicinal chemistry.
Synthesis Analysis
The synthesis methods for similar boronic acids are diverse. Common methods include the reaction of boronic esters with sodium hydroxide, and the reaction of fluorobenzoic acid with triphenylboron .Molecular Structure Analysis
The molecular structure of “(6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid” can be represented by the linear formula: Br(F)C6H5(I)B(OH)2 .Chemical Reactions Analysis
Boronic acids, including “(6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid”, can participate in various chemical reactions. They can act as catalysts in cross-coupling reactions and participate in organic synthesis reactions such as Suzuki coupling reactions and Stille coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids can vary. For example, 3-Hydroxyphenylboronic acid, a similar compound, is a solid that is soluble in water and has good thermal and chemical stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Boronic acids are pivotal in synthetic chemistry, especially in Suzuki cross-coupling reactions, which are fundamental for constructing complex molecules. The study by Das et al. (2003) illustrates the synthesis and crystal structure of a related boronic acid derivative, showcasing its potential in constructing glucose-sensing materials Das et al., 2003. Similarly, Karabacak et al. (2014) conducted experimental and computational studies on 3-bromophenylboronic acid, providing insights into its structural and spectroscopic properties Karabacak et al., 2014.
Sensing Applications
Boronic acids are renowned for their ability to form reversible complexes with diols, enabling their use in sensors for detecting sugars and other biomolecules. Dowlut & Hall (2006) discovered a new class of carbohydrate-binding boronic acids, highlighting their potential for complexing glycosides in neutral water, which is crucial for biological applications Dowlut & Hall, 2006. Mu et al. (2012) explored the optical modulation of phenyl boronic acid-grafted polymers, demonstrating their application in saccharide recognition, which is essential for medical diagnostics Mu et al., 2012.
Safety And Hazards
Eigenschaften
IUPAC Name |
(6-bromo-2-fluoro-3-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRGQSVQZIGVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)O)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659405 | |
| Record name | (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid | |
CAS RN |
1309980-99-1 | |
| Record name | Boronic acid, B-(6-bromo-2-fluoro-3-hydroxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309980-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



